molecular formula C20H30FN3O B5418428 N-cycloheptyl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide

N-cycloheptyl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide

Cat. No. B5418428
M. Wt: 347.5 g/mol
InChI Key: QGIYKCZWVOAEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide, also known as JNJ-39393406, is a novel compound that has gained attention in the field of pharmacology due to its potential therapeutic effects. This compound belongs to the class of piperazine derivatives and has been studied for its potential use in the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide involves its selective antagonism of the dopamine D3 receptor. This receptor is involved in the regulation of dopamine neurotransmission, which is implicated in the pathophysiology of various neurological disorders. By blocking the D3 receptor, this compound can modulate dopamine neurotransmission and potentially alleviate symptoms of these disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to selectively bind to the dopamine D3 receptor with high affinity, and to have minimal affinity for other dopamine receptors. It has also been shown to have a long half-life in vivo, which may contribute to its potential therapeutic efficacy.

Advantages and Limitations for Lab Experiments

One advantage of N-cycloheptyl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide for lab experiments is its selectivity for the dopamine D3 receptor. This allows for more targeted research into the role of this receptor in various neurological disorders. However, one limitation is that its long half-life may make it difficult to study its acute effects in vivo.

Future Directions

There are a number of potential future directions for research on N-cycloheptyl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide. One area of interest is its potential use in the treatment of addiction, as the dopamine D3 receptor has been implicated in the development of addictive behaviors. Another potential direction is the investigation of its effects on other neurotransmitter systems, such as the serotonin and glutamate systems, which may also be involved in the pathophysiology of neurological disorders. Additionally, the development of more selective and potent D3 receptor antagonists may improve the therapeutic potential of this compound.

Synthesis Methods

The synthesis of N-cycloheptyl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide involves the reaction of 3-fluorobenzylpiperazine with cycloheptyl bromide in the presence of a base to form N-cycloheptyl-4-(3-fluorobenzyl)piperazine. This intermediate is then reacted with chloroacetyl chloride to yield this compound.

Scientific Research Applications

N-cycloheptyl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide has been extensively studied for its potential use in the treatment of various neurological disorders such as schizophrenia, depression, and anxiety. It has been shown to act as a selective antagonist of the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders.

properties

IUPAC Name

N-cycloheptyl-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30FN3O/c21-18-7-5-6-17(14-18)15-23-10-12-24(13-11-23)16-20(25)22-19-8-3-1-2-4-9-19/h5-7,14,19H,1-4,8-13,15-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIYKCZWVOAEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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